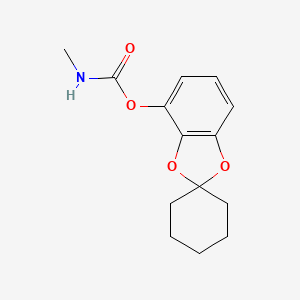
Spiro(1,3-benzodioxole-2,1'-cyclohexan)-4-ol, methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate is a complex organic compound known for its unique spiro structure, which involves a 1,3-benzodioxole ring fused to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with cyclohexanone under acidic conditions to form the spiro compound. This intermediate is then reacted with methyl isocyanate to introduce the methylcarbamate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Carbamate derivatives with different substituents.
科学研究应用
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
作用机制
The mechanism of action of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Spiro(1,3-benzodioxole-2,1’-cyclohexan)-5-amine
- Spiro(1,3-benzodioxole-2,1’-cyclohexane)
- Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol
Uniqueness
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate is unique due to its specific spiro structure and the presence of the methylcarbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in research and industrial processes.
属性
CAS 编号 |
22791-18-0 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
spiro[1,3-benzodioxole-2,1'-cyclohexane]-4-yl N-methylcarbamate |
InChI |
InChI=1S/C14H17NO4/c1-15-13(16)17-10-6-5-7-11-12(10)19-14(18-11)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,15,16) |
InChI 键 |
IYYOBPXUABEUJR-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1=CC=CC2=C1OC3(O2)CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



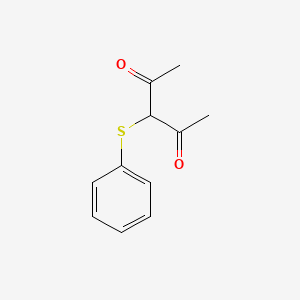


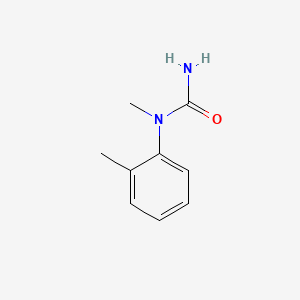
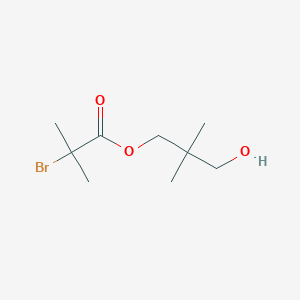
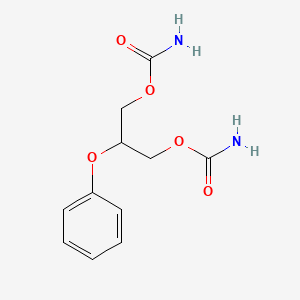
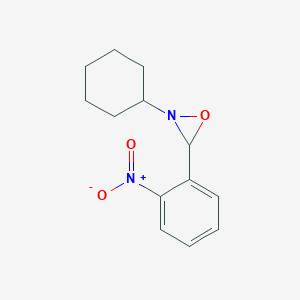

![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


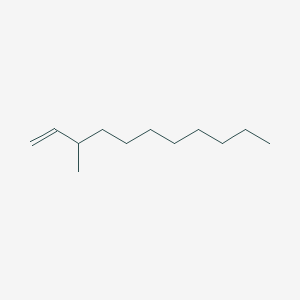
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
